1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea typically involves the reaction of 4-(tert-butyl)aniline with 2-cyclohexyl-2-hydroxyethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly used.
Substitution: Conditions typically involve the use of catalysts like AlCl₃ (Aluminium chloride) for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Various substituted phenyl derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its urea moiety.
Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Use as a stabilizer or additive in polymer production.
Mechanism of Action
The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The molecular targets could include proteins with active sites that accommodate the urea moiety, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Tert-butyl)phenyl)-3-(2-hydroxyethyl)urea: Lacks the cyclohexyl group.
1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl)urea: Lacks the hydroxyl group.
Uniqueness
1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea is unique due to the presence of both a cyclohexyl group and a hydroxyl group, which may confer specific chemical properties and biological activities not found in similar compounds.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-19(2,3)15-9-11-16(12-10-15)21-18(23)20-13-17(22)14-7-5-4-6-8-14/h9-12,14,17,22H,4-8,13H2,1-3H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDFVHMJGJRIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC(C2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.